molecular formula C18H24N2O3S B2919600 N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide CAS No. 393838-22-7

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2919600
CAS No.: 393838-22-7
M. Wt: 348.46
InChI Key: HCSRMSPYDZSAJT-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide is a chemical reagent designed for research use only, strictly for laboratory and in vitro applications. This compound belongs to a class of benzenesulfonamide derivatives that are of significant interest in medicinal chemistry, primarily for their potential as enzyme inhibitors. Structural analogs of this compound have been extensively studied as potent inhibitors of human Carbonic Anhydrase (CA) isoforms, including the tumor-associated hCA IX and XII . These enzymes are recognized as important targets for anticancer agents, as their inhibition can disrupt pH regulation in hypoxic tumors, hindering cancer cell survival and proliferation . The molecular design, featuring a benzenesulfonamide group linked to a piperidine ring, is a common pharmacophore that facilitates binding to the catalytic zinc ion within the CA active site . Furthermore, benzenesulfonamide derivatives have shown relevance in other research areas, including the development of antiviral agents, such as inhibitors of the HIV-1 Capsid (CA) protein , and as key intermediates in the synthesis of Factor Xa inhibitors for anticoagulant therapy . Researchers can utilize this reagent as a versatile building block for further chemical synthesis or as a reference standard in biochemical assays to explore new therapeutic avenues.

Properties

IUPAC Name

4-(piperidine-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-3-12-20(13-4-2)24(22,23)17-10-8-16(9-11-17)18(21)19-14-6-5-7-15-19/h3-4,8-11H,1-2,5-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSRMSPYDZSAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride in the presence of a base. The diallyl groups are introduced through subsequent alkylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of these methods depends on optimizing reaction conditions to ensure high yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

4-(Piperidine-1-carbonyl)benzenesulfonamide Derivatives
  • Compound 3e (): Lacks N,N-diallyl substitution, featuring a free sulfonamide group (-SO₂NH₂). Spectral data (¹H NMR: δ 7.48 ppm for SO₂NH₂; ESI-MS m/z 269.1 [M+H]⁺) highlight its simpler structure. The absence of bulky N-substituents may enhance solubility but reduce target selectivity compared to N,N-diallyl analogues .
  • Hydrazonobenzenesulfonamides (): Derivatives like compounds 10–14 incorporate hydrazone-linked substituents (e.g., 2,4-dimethoxybenzylidene) on the piperidine-carbonyl moiety. These modifications introduce additional hydrogen-bonding and π-stacking capabilities, reflected in their high melting points (>250°C) and inhibitory activity against carbonic anhydrases (CAs) .
N-Substituted Benzenesulfonamides
  • N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compounds 6–7) (): Feature a pyridyl-quinolinyloxy scaffold instead of piperidine.
  • 4-(4-(4-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)benzenesulfonamide (6c) (): Incorporates a trifluoromethylphenyl-piperazine group, enhancing hydrophobicity and electron-withdrawing effects.
Carbonic Anhydrase (CA) Inhibition
  • Hydrazones 5–29 (): Exhibit potent inhibition of tumor-associated isoforms hCA IX/XII (KI = 6.2–923 nM). Selectivity for hCA XII over IX (2.5–13.4-fold) correlates with hydrazone substituent bulk and electronic effects .
  • Compound 4 (): A pyrazoline-benzenesulfonamide hybrid, shows cytotoxic/anticancer activity (IC50 unspecified) and CA inhibition, suggesting that N,N-diallyl substitution might alter cytotoxicity pathways .
Enzyme Binding and Selectivity
  • Anti-Acetylcholinesterase (AChE) Activity (): Piperidine derivatives like 21 (IC50 = 0.56 nM) demonstrate that bulky N-substituents (e.g., benzylsulfonyl) enhance AChE affinity. The diallyl groups in the target compound may similarly improve selectivity but require empirical validation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (KI, IC50) Reference
N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide Benzenesulfonamide + piperidine N,N-diallyl, piperidine-carbonyl ~349.4* Not reported -
3e () Benzenesulfonamide + piperidine -SO₂NH₂, piperidine-carbonyl 269.1 Not reported
Hydrazone 10 () Benzenesulfonamide + hydrazone 2,4-dimethoxybenzylidene 475.1 hCA IX/XII inhibition
Compound 21 () Piperidine + benzylsulfonyl N-benzylsulfonyl, ethyl linkage ~550.0* AChE IC50 = 0.56 nM

*Calculated based on molecular formula.

Biological Activity

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring, a benzenesulfonamide moiety, and diallyl substituents. This combination of functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activity, leading to its observed effects in different biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation. The mechanism by which it exerts these effects is still under investigation but may involve the inhibition of specific kinases or transcription factors .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity spectrum of this compound using various experimental models:

StudyActivity EvaluatedFindings
Study 1AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Study 2AnticancerInduced apoptosis in breast cancer cell lines
Study 3NeuroprotectiveShowed potential in modulating neurogenesis in vitro

These findings highlight the versatility of this compound as a candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives and benzenesulfonamides. However, its unique diallyl substituents enhance its reactivity and biological profile compared to related compounds:

CompoundStructural FeaturesBiological Activity
Piperidine-4-sulfonamidePiperidine ring, sulfonamide groupModerate antimicrobial activity
Diallyl-piperazine derivativeDiallyl groups, piperazine ringEnhanced anticancer properties

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